molecular formula C₁₅H₂₃NO₂ B015721 rac N-Desmethyl Tramadol CAS No. 75377-45-6

rac N-Desmethyl Tramadol

Cat. No.: B015721
CAS No.: 75377-45-6
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-HIFRSBDPSA-N
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Description

rac N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic for treating moderate to severe pain. Tramadol is a synthetic opioid that acts on the central nervous system to relieve pain. The compound this compound is formed through the N-demethylation of tramadol, primarily in the liver. This metabolite retains some of the analgesic properties of the parent compound and contributes to the overall pharmacological effects of tramadol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents and conditions. One common method involves the use of a strong base such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the demethylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where tramadol is subjected to hydrogen gas in the presence of a catalyst like palladium on carbon. This method ensures a high yield of the desired metabolite while maintaining the purity of the product .

Chemical Reactions Analysis

Types of Reactions: rac N-Desmethyl Tramadol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

rac N-Desmethyl Tramadol exerts its effects primarily through its action on the central nervous system. It acts as an agonist at the μ-opioid receptors, which are involved in pain modulation. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects. The compound’s dual mechanism of action contributes to its effectiveness in pain relief .

Comparison with Similar Compounds

Comparison:

Conclusion

This compound is a significant metabolite of tramadol with notable analgesic properties. Its synthesis, chemical reactions, and applications in scientific research make it a compound of interest in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique characteristics and potential therapeutic uses.

Properties

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018771
Record name N-Desmethyltramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75377-45-6
Record name N-Desmethyltramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75377-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyltramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Desmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of measuring Nortramadol levels in plasma alongside Tramadol?

A1: Nortramadol is a major metabolite of Tramadol []. Measuring both Tramadol and Nortramadol levels in plasma is crucial because Nortramadol exhibits analgesic activity and contributes to the overall therapeutic effect []. Understanding the metabolic ratio between these two compounds can provide insights into individual patient responses to Tramadol based on factors like genetics and metabolic enzyme activity []. The study you provided investigates this by correlating plasma metabolite ratios with genotype [].

Q2: The research mentions using Liquid Chromatography-Chemiluminescence Nitrogen Detection (LC-CLND) to quantify Nortramadol. What are the advantages of this method?

A2: The research highlights a key advantage of LC-CLND: the ability to quantify substances even without readily available primary reference standards []. This is particularly important for metabolites like Nortramadol, which might be commercially challenging to obtain []. The method relies on the equimolar response of the detector to nitrogen, enabling quantification using a single secondary standard like caffeine []. This is particularly beneficial in research settings or when studying newly released drugs where reference standards might be limited [].

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